molecular formula C17H21NO4 B13031169 1-(1-(Tert-butoxycarbonyl)indolin-5-YL)cyclopropane-1-carboxylic acid

1-(1-(Tert-butoxycarbonyl)indolin-5-YL)cyclopropane-1-carboxylic acid

Cat. No.: B13031169
M. Wt: 303.35 g/mol
InChI Key: HQUJWRAKDBFHDY-UHFFFAOYSA-N
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Description

1-(1-(Tert-butoxycarbonyl)indolin-5-YL)cyclopropane-1-carboxylic acid is a complex organic compound that features a cyclopropane ring attached to an indoline moiety, which is further protected by a tert-butoxycarbonyl (Boc) group

Preparation Methods

The synthesis of 1-(1-(Tert-butoxycarbonyl)indolin-5-YL)cyclopropane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

1-(1-(Tert-butoxycarbonyl)indolin-5-YL)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

Scientific Research Applications

1-(1-(Tert-butoxycarbonyl)indolin-5-YL)cyclopropane-1-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1-(Tert-butoxycarbonyl)indolin-5-YL)cyclopropane-1-carboxylic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The cyclopropane ring and indoline moiety can influence the compound’s binding affinity and specificity, leading to various biological effects .

Comparison with Similar Compounds

1-(1-(Tert-butoxycarbonyl)indolin-5-YL)cyclopropane-1-carboxylic acid can be compared with other similar compounds, such as:

Properties

Molecular Formula

C17H21NO4

Molecular Weight

303.35 g/mol

IUPAC Name

1-[1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3-dihydroindol-5-yl]cyclopropane-1-carboxylic acid

InChI

InChI=1S/C17H21NO4/c1-16(2,3)22-15(21)18-9-6-11-10-12(4-5-13(11)18)17(7-8-17)14(19)20/h4-5,10H,6-9H2,1-3H3,(H,19,20)

InChI Key

HQUJWRAKDBFHDY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C1C=CC(=C2)C3(CC3)C(=O)O

Origin of Product

United States

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